Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine
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Overview
Description
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a dimethylaminoethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, which is then reacted with dimethylamine under specific conditions to yield the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient and cost-effective production. The final product is usually purified through distillation or crystallization to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine can be compared with other piperidine derivatives, such as:
2,6-Dimethylpiperidine: Similar in structure but lacks the dimethylaminoethyl group, resulting in different chemical and biological properties.
N-Methylpiperidine: Contains a single methyl group on the nitrogen atom, leading to variations in reactivity and applications.
Piperidine: The parent compound of the piperidine family, with a simpler structure and broader range of uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(6-methylpiperidin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFKQJQJSLRMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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